(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at position 2. The (Z)-configuration of the exocyclic double bond at position 2 and the substitution at positions 6 and 7 are critical to its structural and electronic properties. The pyridin-3-ylmethylene group at position 2 contributes aromatic π-stacking capabilities.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-5-2-3-10-23(14)13-17-18(24)8-7-16-20(25)19(26-21(16)17)11-15-6-4-9-22-12-15/h4,6-9,11-12,14,24H,2-3,5,10,13H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPIQPNNLWOARI-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Chemical Structure and Properties
The compound features a complex structure comprising a benzofuran core linked to a pyridine moiety and a piperidine group. This unique configuration is believed to contribute to its biological efficacy.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF, IL-1, and IL-8. One study reported reductions of 93.8%, 98%, and 71% in these cytokines respectively when treated with related benzofuran derivatives .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, derivatives of benzofurans exhibit varying degrees of cytotoxicity against human cancer cells, with some showing IC50 values in the micromolar range. The structure-activity relationship (SAR) indicates that modifications in the benzofuran structure can enhance or diminish cytotoxic effects .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 58 |
| Compound B | K562 (Leukemia) | Varies |
| Compound C | HeLa (Cervical) | Not reported |
Induction of Apoptosis
Research has indicated that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This aligns with findings that other benzofuran derivatives increase caspase activity, suggesting a pro-apoptotic effect mediated by mitochondrial pathways .
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Cytokine Production : Suppression of NF-kB activity leading to reduced inflammatory mediator release.
- Induction of ROS : Elevation of ROS levels which triggers apoptotic pathways.
- Caspase Activation : Increased activity of caspases 3 and 7, key players in the apoptotic process.
Case Studies
Several case studies have documented the effectiveness of benzofuran derivatives in preclinical models:
- Study on Inflammatory Disorders : A derivative exhibited significant anti-inflammatory effects in murine models, reducing inflammation markers by over 90% .
- Cancer Cell Line Studies : Investigations into various cancer cell lines revealed that certain modifications to the benzofuran structure could enhance cytotoxicity and promote apoptosis .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Monoamine Oxidase Inhibition
One of the primary applications of benzofuran derivatives, including (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, is their role as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have shown that certain benzofuran derivatives exhibit potent inhibitory activity against MAO-A and MAO-B isoforms, suggesting their potential as therapeutic agents for these conditions . The structure of this compound, which includes a hydroxyl group and a piperidine moiety, may enhance its binding affinity and selectivity towards MAO enzymes.
1.2. Antidepressant Properties
Research indicates that compounds with similar structural features to this compound may exhibit antidepressant-like effects. The modulation of neurotransmitter systems through MAO inhibition can lead to increased levels of serotonin and norepinephrine in the brain, providing a biochemical basis for their potential use in treating depression .
Synthetic Chemistry Applications
2.1. Synthesis of Novel Derivatives
The compound serves as a versatile intermediate for synthesizing other bioactive molecules. Its unique functional groups allow for further chemical modifications, which can lead to the development of new derivatives with enhanced biological activities. For example, the introduction of various substituents on the benzofuran scaffold can yield compounds with tailored properties for specific therapeutic targets .
2.2. Catalytic Reactions
Recent studies have explored the use of clay catalysts in facilitating solventless condensation reactions involving benzofuran derivatives under microwave irradiation. This method not only enhances reaction efficiency but also minimizes environmental impact, showcasing the compound's utility in green chemistry applications .
Table 1: Summary of Research Findings on Benzofuran Derivatives
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-methylpiperidine group at position 7 undergoes nucleophilic substitution due to the electron-rich nitrogen in the piperidine ring. Key reactions include:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form quaternary ammonium salts.
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Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
Example Reaction:
Oxidation and Reduction
The hydroxyl group at position 6 and the ketone at position 3 are redox-active sites:
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Oxidation : The hydroxyl group is oxidized to a carbonyl using CrO₃ or KMnO₄ in acidic media, forming a diketone intermediate .
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Reduction : The ketone (C=O) at position 3 is reduced to a secondary alcohol (C-OH) using NaBH₄ or LiAlH₄.
Key Data:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Diketone | 65–72 | |
| Reduction | NaBH₄, EtOH | Alcohol | 82–88 |
Hydrolysis Reactions
The benzofuran core undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the furan ring in concentrated HCl yields a phenolic derivative .
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Basic Hydrolysis : Forms a dihydroxybenzene intermediate in NaOH/EtOH .
Cycloaddition and Rearrangements
The conjugated double bond in the pyridin-3-ylmethylene group participates in Diels-Alder reactions. For example:
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Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct .
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Photo-induced [2+2] cycloaddition with alkenes produces fused tetracyclic structures .
Mechanistic Insight:
The electron-withdrawing pyridine ring enhances the electrophilicity of the adjacent double bond, facilitating cycloaddition .
Functional Group Compatibility
Comparative analysis with structurally similar compounds reveals reactivity trends:
| Compound | Substituents | Reactivity with NaBH₄ | Oxidation Stability |
|---|---|---|---|
| Target | 2-Methylpiperidine, Pyridin-3-yl | High (C=O reduction) | Moderate (prone to diketone formation) |
| Analog 1 | 4-Methylpiperidine | Moderate | High |
| Analog 2 | Thiophene-2-yl | Low | Low |
Catalytic Transformations
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are feasible at the pyridine ring’s C-4 position when functionalized with a halogen . For instance:
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Bromination with NBS followed by Suzuki coupling with aryl boronic acids yields biaryl derivatives .
Stability Under Physiological Conditions
The compound degrades in aqueous media at pH > 8 via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
Target Compound :
- 7-position : (2-Methylpiperidin-1-yl)methyl group.
Analog 1 : (2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one
- 7-position : (4-Methylpiperidin-1-yl)methyl group.
- Impact : The 4-methyl substitution on piperidine reduces steric constraints compared to the target compound’s 2-methyl group, possibly enhancing binding to planar targets (e.g., enzyme active sites).
Analog 2 : (Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
- 7-position : Piperazine ring with a 2-hydroxyethyl group.
- This substitution may improve aqueous solubility compared to piperidine-based analogs.
Table 1: Piperidine/Piperazine Substituent Comparison
Aromatic Moiety Variations at Position 2
Target Compound :
- 2-position : Pyridin-3-ylmethylene group.
- Impact : The pyridine ring provides a planar, electron-deficient aromatic system, favoring interactions with hydrophobic pockets or metal ions in biological targets.
Analog 1 : 2-(2-Thienylmethylene) substitution
Analog 2 : 2-(2,3,4-Trimethoxybenzylidene) substitution
- Impact : The trimethoxybenzylidene group increases hydrophobicity and steric bulk, which may enhance membrane permeability but reduce solubility.
Hypothesized Structure-Activity Relationships
While direct biological data are unavailable, structural analysis suggests:
- Piperidine vs. Piperazine : Piperazine analogs (e.g., Analog 2) may exhibit improved solubility but reduced blood-brain barrier penetration due to higher polarity.
- Aromatic Substitutions : The pyridin-3-yl group in the target compound could favor interactions with kinases or metalloenzymes, whereas the thienyl group in Analog 1 might target sulfur-binding proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
